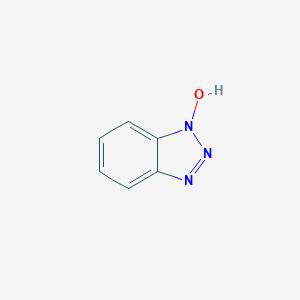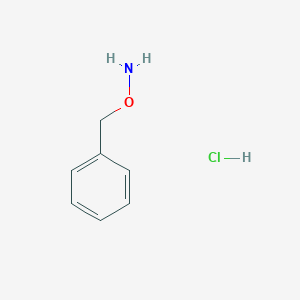
O-Benzylhydroxylamine hydrochloride
Overview
Description
O-Benzylhydroxylamine (hydrochloride): is a chemical compound with the molecular formula C7H10ClNO. It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine. The compound is known for its stability in the form of its hydrochloride salt, which makes it easier to handle and store .
Mechanism of Action
Target of Action
O-Benzylhydroxylamine hydrochloride primarily targets the DNA N-glycosylases, including endonuclease III, formamidopyrimidine DNA N-glycosylase, and T4 endonuclease V . These enzymes play a crucial role in DNA repair and maintenance, particularly in the base excision repair pathway.
Mode of Action
The compound interacts with its targets by serving as a substrate for these DNA N-glycosylases . It is involved in the formation of carbon-nitrogen (C-N) bonds via electrophilic amination reactions, which are catalyzed by transition metals . This interaction leads to changes in the structure of the target molecules, facilitating various biochemical reactions.
Biochemical Pathways
this compound affects the base excision repair pathway in DNA repair mechanisms . It also plays a role in the formation of C-N bonds, which are fundamental in the synthesis of various organic molecules and pharmaceuticals .
Pharmacokinetics
It is known to be soluble in dmso and methanol , which suggests it may have good bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action include the facilitation of DNA repair mechanisms and the synthesis of various organic molecules and pharmaceuticals . It has also been noted for its potential therapeutic effects, such as its ability to treat tuberculosis and lower cholesterol levels in the blood .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it should be stored in an inert atmosphere at 2-8°C to maintain its stability . Furthermore, its hygroscopic nature suggests that it may absorb moisture from the environment, which could potentially affect its action and efficacy.
Biochemical Analysis
Biochemical Properties
O-Benzylhydroxylamine hydrochloride plays a significant role in biochemical reactions. It is used for the synthesis of hydroxylamine and hydroxylamine reagents
Cellular Effects
It is known that the compound can effectively treat tuberculosis when dissolved in bovine serum, and it can also reduce cholesterol levels in the blood
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules and possible enzyme inhibition or activation
Preparation Methods
Synthetic Routes and Reaction Conditions:
Alkylation Method: One common method involves the alkylation of hydroxylamine with benzyl chloride in the presence of a base such as sodium hydroxide.
Hydrochloric Acid Method: Another method involves reacting O-benzylacetoxime with hydrochloric acid in methanol.
Industrial Production Methods: Industrial production often follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques ensures high-quality production suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, dimethyl sulfoxide (DMSO).
Catalysts: Transition metal catalysts such as palladium or nickel.
Major Products:
Hydroxylamines: Formed from the reduction of carbonyl compounds.
Nitrones: Formed from the reaction with carbonyl compounds in the presence of oxidizing agents.
Scientific Research Applications
Chemistry:
Synthesis of Hydroxylamines and Hydroxyamates: Used as a reagent in the preparation of these compounds, which are important intermediates in organic synthesis.
Formation of Nitrones: Utilized in the formation of nitrones from carbonyl compounds, which are then used in cycloaddition reactions.
Biology and Medicine:
Tuberculosis Treatment: Early studies indicated its potential in treating tuberculosis by reducing cholesterol levels in the blood.
Biochemical Research: Used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry:
Pharmaceuticals: Employed in the synthesis of various pharmaceutical intermediates and active ingredients.
Agrochemicals: Used in the production of agrochemical compounds.
Comparison with Similar Compounds
O-Phenylhydroxylamine: Similar in structure but with a phenyl group instead of a benzyl group.
O-Methoxybenzylhydroxylamine: Contains a methoxy group on the benzyl ring, altering its reactivity and solubility.
Uniqueness:
Stability: O-Benzylhydroxylamine (hydrochloride) is more stable in its hydrochloride form compared to other hydroxylamines.
Versatility: It is widely used in various synthetic applications due to its ability to form stable intermediates and products.
Properties
IUPAC Name |
O-benzylhydroxylamine;hydron;chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO.ClH/c8-9-6-7-4-2-1-3-5-7;/h1-5H,6,8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYDZPXNVHXJHBG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[H+].C1=CC=C(C=C1)CON.[Cl-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2687-43-6 | |
| Record name | O-Benzylhydroxylamine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2687-43-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


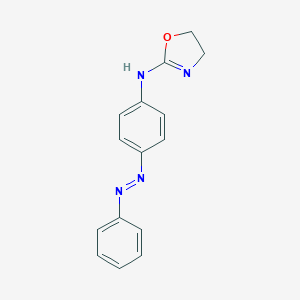
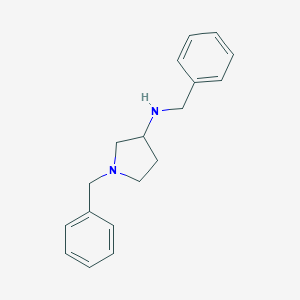
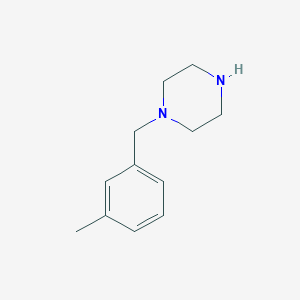


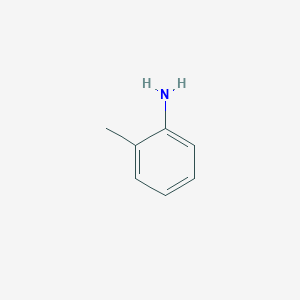

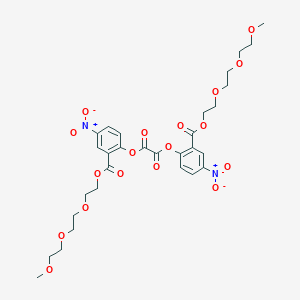
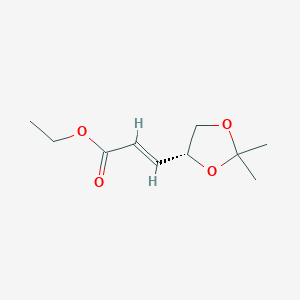
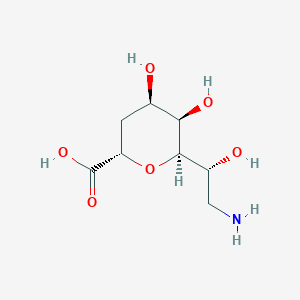
![1-Acetyl-1H-1,2,3-triazolo[4,5-b]pyridine](/img/structure/B26573.png)
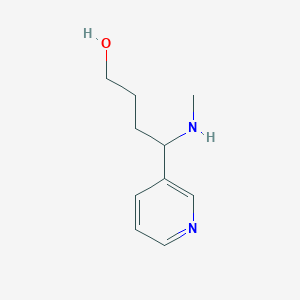
![[(2R)-2-[(3aR,5S,6S,6aR)-6-acetyloxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]-2-methylsulfonyloxyethyl] benzoate](/img/structure/B26578.png)
